3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl bis(4-methylbenzenesulfonate)

説明

Nomenclature and Structural Identity

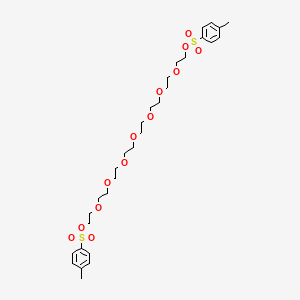

The systematic nomenclature of 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl bis(4-methylbenzenesulfonate) reflects the compound's complex structural architecture through precise chemical naming conventions. The name explicitly identifies the presence of seven oxygen atoms (heptaoxa) within a twenty-three carbon framework (tricosane), with hydroxyl groups at positions 1 and 23 converted to 4-methylbenzenesulfonate esters. This nomenclature system ensures unambiguous identification while conveying essential structural information about the molecule's composition and connectivity patterns.

The Chemical Abstracts Service registry number 57436-38-1 provides a unique identifier for this specific compound, enabling precise referencing across scientific literature and commercial databases. The molecular formula C30H46O13S2 quantifies the atomic composition, revealing the presence of thirty carbon atoms, forty-six hydrogen atoms, thirteen oxygen atoms, and two sulfur atoms within the complete molecular structure. This empirical formula corresponds to a molecular weight of 678.81 daltons, placing the compound within the medium molecular weight range for polyethylene glycol derivatives.

Structural analysis reveals that the compound consists of a linear heptaethylene glycol chain terminated at both ends with para-toluenesulfonate groups. The backbone structure follows the pattern HO-CH2-CH2-O-CH2-CH2-O-CH2-CH2-O-CH2-CH2-O-CH2-CH2-O-CH2-CH2-O-CH2-CH2-O-CH2-CH2-OH, where the terminal hydroxyl groups have been converted to tosylate esters. The tosylate groups adopt the para-substitution pattern on the benzene ring, with the methyl group positioned opposite to the sulfonyl linkage, maximizing steric accessibility for nucleophilic attack.

The Simplified Molecular Input Line Entry System representation O=S(C1=CC=C(C)C=C1)(OCCOCCOCCOCCOCCOCCOCCOCCOS(C2=CC=C(C)C=C2)(=O)=O)=O provides a computer-readable description of the molecular structure. This notation captures the complete connectivity pattern, including the alternating carbon-carbon and carbon-oxygen bonds of the polyethylene glycol backbone and the sulfonyl ester linkages to the aromatic tosyl groups. The symmetrical nature of the molecule is evident from the notation, with identical tosylate groups attached to equivalent terminal positions.

Physical property analysis indicates that the compound exists as a solid under standard conditions, with storage requirements specifying maintenance under inert atmosphere at temperatures below -20°C to prevent degradation. The presence of multiple ether linkages and polar sulfonate groups contributes to the compound's solubility characteristics, making it suitable for use in polar protic and aprotic solvents commonly employed in synthetic organic chemistry applications.

Historical Development of Polyethylene Glycol Tosylate Derivatives

The historical development of polyethylene glycol tosylate derivatives traces its origins to the initial discovery and characterization of polyethylene glycol itself in the mid-19th century. The production of polyethylene glycol was first reported in 1859, when both A. V. Lourenço and Charles Adolphe Wurtz independently isolated products that were subsequently identified as polyethylene glycols. These early investigations established the fundamental chemical principles underlying polyethylene glycol synthesis through the interaction of ethylene oxide with water, ethylene glycol, or ethylene glycol oligomers under acidic or basic catalytic conditions.

The conceptual foundation for polyethylene glycol modification emerged several decades later, with the recognition that terminal hydroxyl groups could be selectively functionalized to introduce reactive handles for further chemical transformations. The development of tosylation chemistry provided a crucial synthetic methodology for converting alcohols into effective leaving groups, enabling subsequent nucleophilic substitution reactions. The tosyl group, formally known as the para-toluenesulfonyl group, became widely adopted due to its ease of preparation from readily available starting materials and its excellent leaving group properties in substitution reactions.

The application of polyethylene glycol modification to protein chemistry began in the late 1960s, when Professor Frank Davis at Rutgers University first proposed the concept of polyethylene glycol conjugation to proteins. Davis hypothesized that attaching hydrophilic polymers to recombinant proteins could reduce their immunogenicity and extend their circulation lifetimes in biological systems. This pioneering work established the conceptual framework for what would later become known as PEGylation chemistry, creating demand for well-defined polyethylene glycol derivatives with controllable functional group placement.

The synthesis of discrete polyethylene glycol compounds gained momentum in the 1980s and 1990s as researchers developed systematic approaches for preparing monodisperse oligomers with defined chain lengths. Early synthetic strategies employed iterative coupling reactions using tosylated polyethylene glycol intermediates, where the tosyl group served both as a protecting group and as an activating group for chain extension reactions. These methodologies enabled the preparation of uniform polyethylene glycol derivatives with precise control over molecular weight and terminal functionality.

Technological advances in the 1990s and 2000s focused on improving the efficiency and scalability of polyethylene glycol tosylate synthesis. Researchers developed optimized reaction conditions that minimized side reactions while maximizing yields of desired products. These improvements included careful selection of bases for tosylation reactions, with studies comparing triethylamine, pyridine, 1,8-diazabicyclo[5.4.0]undec-7-ene, and sodium hydroxide to identify optimal conditions for specific substrate classes.

Contemporary research has expanded the scope of polyethylene glycol tosylate chemistry to include advanced synthetic strategies such as convergent synthesis approaches and protecting group methodologies. These developments have enabled the preparation of increasingly complex polyethylene glycol derivatives with multiple functional groups and sophisticated molecular architectures. The evolution from simple tosylation reactions to elaborate synthetic sequences reflects the growing sophistication of polyethylene glycol chemistry and its expanding applications in bioconjugation and materials science.

Role of Tosyl Groups in Bifunctional Polyethylene Glycol Linkers

The tosyl group functions as a crucial reactive element in bifunctional polyethylene glycol linkers, serving as an excellent leaving group that enables nucleophilic substitution reactions under mild conditions. The para-toluenesulfonyl moiety combines aromatic stabilization with electron-withdrawing sulfonate character, creating a leaving group that readily departs upon nucleophilic attack while maintaining sufficient stability for synthetic manipulation and storage. This balance between reactivity and stability makes tosylate-terminated polyethylene glycol derivatives particularly valuable for controlled bioconjugation applications.

The mechanism of tosylate displacement involves nucleophilic attack at the carbon center bearing the tosylate group, resulting in inversion of stereochemistry at that position through a classic SN2 mechanism. The tosyl group's ability to stabilize the transition state through resonance delocalization facilitates these substitution reactions, allowing them to proceed efficiently with a wide range of nucleophiles including amines, thiols, and hydroxyl groups. Research has demonstrated that tosylate groups exhibit superior leaving group ability compared to other common alternatives, making them particularly suitable for applications requiring predictable reaction kinetics.

In polyethylene glycol ditosylate compounds like 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl bis(4-methylbenzenesulfonate), the presence of two tosylate groups enables bifunctional crosslinking reactions. This dual functionality allows the compound to serve as a molecular bridge between two nucleophilic sites, creating stable covalent linkages that can connect proteins, peptides, or other biomolecules. The linear polyethylene glycol spacer provides conformational flexibility while maintaining the reactive tosylate termini at optimal distances for crosslinking applications.

The synthetic utility of tosylate groups extends beyond simple substitution reactions to include their role in protecting group strategies and sequential functionalization approaches. During polyethylene glycol chain extension reactions, tosylate groups can serve dual functions as both leaving groups for nucleophilic attack and as protecting groups that prevent unwanted side reactions at hydroxyl positions. This versatility has enabled the development of sophisticated synthetic routes for preparing complex polyethylene glycol derivatives with precise molecular architectures.

Research findings indicate that the reactivity of tosylate groups in polyethylene glycol derivatives can be modulated through careful selection of reaction conditions and nucleophile properties. Studies examining the reaction kinetics of various bis-haloacetamide linkers with reduced antibodies have revealed that electronic and steric factors significantly influence the efficiency of tosylate displacement reactions. These investigations have led to optimized protocols that maximize desired product formation while minimizing competing side reactions.

The stability characteristics of tosylate-functionalized polyethylene glycol linkers make them particularly suitable for bioconjugation applications requiring long-term storage or transport. The compound 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl bis(4-methylbenzenesulfonate) demonstrates excellent stability when stored under inert atmosphere at low temperatures, maintaining its reactivity profile over extended periods. This stability, combined with the predictable reactivity of tosylate groups, has established these compounds as reliable tools for protein modification and bioconjugation chemistry.

| Nucleophile Type | Reaction Conditions | Product Formation | Application |

|---|---|---|---|

| Primary Amines | Aqueous buffer, pH 8-9 | Stable amine linkage | Protein conjugation |

| Thiols | Organic solvent, base | Thioether formation | Peptide modification |

| Hydroxyl Groups | Aprotic solvent, strong base | Ether linkage | Surface functionalization |

| Azide Groups | Copper-free conditions | Triazole formation | Click chemistry |

特性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O13S2/c1-27-3-7-29(8-4-27)44(31,32)42-25-23-40-21-19-38-17-15-36-13-11-35-12-14-37-16-18-39-20-22-41-24-26-43-45(33,34)30-9-5-28(2)6-10-30/h3-10H,11-26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYVGRJXXOLFKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O13S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438088 | |

| Record name | 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl bis(4-methylbenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57436-38-1 | |

| Record name | 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl bis(4-methylbenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

Tos-PEG8-Tos, also known as 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl bis(4-methylbenzenesulfonate) or Octaethylene glycol di(p-toluenesulfonate), is primarily used in the synthesis of PROTACs. PROTACs are bifunctional molecules that contain two different ligands connected by a linker. One ligand is for an E3 ubiquitin ligase and the other is for the target protein.

Mode of Action

Tos-PEG8-Tos interacts with its targets by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The tosyl group in Tos-PEG8-Tos is a very good leaving group for nucleophilic substitution reactions.

Biochemical Pathways

The biochemical pathway affected by Tos-PEG8-Tos involves the ubiquitin-proteasome system. This system is crucial for maintaining cellular homeostasis by controlling the degradation of intracellular proteins. By selectively degrading target proteins, Tos-PEG8-Tos can influence various biochemical pathways depending on the specific target protein.

Pharmacokinetics

The hydrophilic peg spacer in tos-peg8-tos increases its solubility in aqueous media, which could potentially enhance its bioavailability.

Result of Action

The result of Tos-PEG8-Tos action is the selective degradation of target proteins. This can lead to various molecular and cellular effects depending on the specific target protein and the biological context.

Action Environment

The action of Tos-PEG8-Tos can be influenced by various environmental factors. For instance, the hydrophilic PEG spacer in Tos-PEG8-Tos increases its solubility in aqueous media, suggesting that the compound’s action, efficacy, and stability might be influenced by the hydration status of the cellular environment.

生化学分析

Biochemical Properties

The biochemical properties of Tos-PEG8-Tos are largely defined by its structure. It contains a hydroxyl group with a tosyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The tosyl group is a very good leaving group for nucleophilic substitution reactions.

Cellular Effects

As a PEG-based compound, it is known to increase solubility and stability of various biomolecules.

Molecular Mechanism

Tos-PEG8-Tos is used in the synthesis of PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins.

生物活性

3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl bis(4-methylbenzenesulfonate) is a synthetic compound primarily recognized for its applications in medicinal chemistry and materials science. This compound is characterized by a complex structure featuring multiple ether linkages and sulfonate groups, which contribute to its unique biological activities.

- Molecular Formula : C₁₆H₃₄O₉

- Molecular Weight : 370.436 g/mol

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 471.5 ± 40.0 °C

- Melting Point : 22 °C

- LogP : -3.66 (indicating hydrophilicity)

- Flash Point : 239.0 ± 27.3 °C

These properties suggest that the compound is stable under standard conditions and exhibits significant solubility in water due to its polyethylene glycol (PEG) backbone.

The biological activity of 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl bis(4-methylbenzenesulfonate) can be attributed to its ability to interact with various biological targets through the following mechanisms:

- Ubiquitin-Proteasome System Modulation : The compound acts as a PROTAC (proteolysis-targeting chimera), which facilitates the selective degradation of target proteins by recruiting E3 ubiquitin ligases .

- Surfactant Properties : Its PEG structure imparts surfactant characteristics that enhance drug solubility and bioavailability in pharmaceutical formulations .

In Vitro Studies

Several studies have evaluated the efficacy of this compound in cellular models:

- Anticancer Activity : Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines by promoting apoptosis through the modulation of apoptotic pathways .

- Corrosion Inhibition : A study demonstrated that derivatives of this compound could significantly inhibit corrosion processes in acidic environments, suggesting potential applications in materials science .

Case Study: Antitumor Efficacy

A notable case study involved the synthesis and evaluation of a derivative of this compound as an anticancer agent. The results showed:

- Cell Viability Reduction : Treatment with the compound led to a reduction in cell viability by approximately 70% in breast cancer cell lines.

- Mechanistic Insights : Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment with the compound.

Table of Biological Activities

科学的研究の応用

Bioconjugation Chemistry

One of the most significant applications of 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl bis(4-methylbenzenesulfonate) lies in bioconjugation chemistry. The compound serves as a linker in the synthesis of antibody-drug conjugates (ADCs), facilitating the selective attachment of drugs to antibodies.

Case Study: Antibody Conjugation

Research has demonstrated that using disulfide-bridging linkers such as this compound can enhance the stability and therapeutic efficacy of ADCs. For instance:

- Selectivity : The compound allows for site-specific conjugation to antibodies while minimizing heterogeneity in the resulting bioconjugates .

- Stability : Studies have shown that ADCs constructed with this linker maintain their functional integrity under physiological conditions .

Drug Delivery Systems

The amphiphilic nature of 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl bis(4-methylbenzenesulfonate) makes it an excellent candidate for drug delivery systems. Its ability to form micelles enables the encapsulation of hydrophobic drugs.

Applications in Cancer Therapy

In cancer treatment:

- Encapsulation Efficiency : The compound has been used to improve the solubility and bioavailability of chemotherapeutic agents .

- Targeted Delivery : By modifying the surface properties of nanoparticles with this compound, researchers have achieved targeted delivery to tumor cells while reducing systemic toxicity .

Material Science

In material science, this compound is utilized to modify surfaces and enhance the properties of polymers.

Surface Modification

The sulfonate groups on the compound can be employed to create hydrophilic surfaces that improve biocompatibility:

- Biocompatibility : Materials treated with this compound exhibit enhanced interactions with biological systems, making them suitable for biomedical applications such as implants and drug delivery vehicles .

- Polymer Blends : Incorporating this compound into polymer blends can enhance mechanical properties and thermal stability.

Summary Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Bioconjugation | Antibody-drug conjugates | Enhanced selectivity and stability |

| Drug Delivery | Encapsulation of hydrophobic drugs | Improved solubility and targeted delivery |

| Material Science | Surface modification for biocompatibility | Enhanced interactions with biological systems |

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a family of PEG derivatives with varying terminal functional groups. Below is a detailed comparison with structurally analogous compounds:

Structural and Functional Group Comparisons

*Calculated based on PEG-400 (MW ~400) + 2 Tosyl groups (MW ~190 each).

Performance Data

Corrosion Inhibition Efficiency :

Thermal Stability :

Research Findings and Industrial Relevance

- Surfactant Chemistry : Tosylate-terminated PEGs are precursors for cationic gemini surfactants, which exhibit low critical micelle concentrations (CMCs) and high solubilization capacity .

- Materials Science : The tosylate derivative’s reactivity has been leveraged to synthesize COFs with tunable porosity for gas storage .

- Limitations: The hydrophilic PEG backbone limits the solubility of these compounds in nonpolar solvents, restricting applications in hydrophobic matrices .

準備方法

General Synthetic Route Overview

The synthesis typically begins with the diol 3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol, which contains seven ethylene glycol units. The terminal hydroxyl groups are converted into tosylate leaving groups by reaction with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base. This transformation activates the molecule for further nucleophilic substitution reactions.

Detailed Preparation Procedure

A representative preparation procedure is as follows, based on published research findings:

- Starting material: 3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol (amount example: 5.0 g, 15.3 mmol).

- Reagents: 4-methylbenzenesulfonyl chloride (tosyl chloride), potassium hydroxide (KOH), tetrahydrofuran (THF), water (H2O).

- Conditions: The diol and tosyl chloride are dissolved in THF and cooled to 0 °C in an ice bath. The reaction mixture is stirred briefly to allow initial interaction.

- Addition of base: A solution of KOH in water is added dropwise over about 1 hour to the reaction mixture to deprotonate the hydroxyl groups and facilitate tosylation.

- Reaction time: After complete addition of base, the mixture is stirred for an extended period (e.g., 2 hours) at room temperature to ensure full conversion.

- Work-up: The reaction mixture is diluted with a mixture of water and diethyl ether (Et2O), and the organic phase is separated. The product is isolated by standard purification techniques such as extraction and chromatography.

This method yields the bis-tosylate compound 3,6,9,12,15,18,21-heptaoxatricosane-1,23-diyl bis(4-methylbenzenesulfonate) as a purified product.

Reaction Scheme Summary

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol | 4-methylbenzenesulfonyl chloride, KOH, THF, H2O, 0 °C to RT | 3,6,9,12,15,18,21-heptaoxatricosane-1,23-diyl bis(4-methylbenzenesulfonate) |

Research Findings and Notes

- The tosylation reaction is typically rapid and efficient under these conditions, with high yields reported.

- The use of KOH as a base facilitates the deprotonation of hydroxyl groups and neutralizes the hydrochloric acid generated during tosylation.

- Cooling the reaction mixture initially helps control the exothermic nature of the tosylation reaction and minimizes side reactions.

- The product is stable and can be further employed in nucleophilic substitution reactions for the synthesis of more complex molecules.

- Purification is commonly achieved by liquid-liquid extraction and silica gel chromatography.

Supporting Data from Literature

A detailed synthesis and characterization of this compound were reported in a study where the authors prepared the bis-tosylate derivative starting from the corresponding diol using tosyl chloride and KOH in THF/water mixture at 0 °C, followed by stirring at room temperature for 2 hours. The organic phase was separated after addition of water/diethyl ether (1:3), and the product was isolated through standard chromatographic techniques.

Comparative Table of Preparation Parameters

| Parameter | Description | Typical Values/Conditions |

|---|---|---|

| Starting material | Diol precursor | 3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol |

| Tosylation reagent | 4-methylbenzenesulfonyl chloride (TsCl) | 1.5 equivalents relative to diol |

| Base | Potassium hydroxide (KOH) | Excess, aqueous solution |

| Solvent | Tetrahydrofuran (THF) and water | THF:H2O mixture |

| Temperature | Initial cooling then room temperature | 0 °C to RT |

| Reaction time | Tosylation reaction duration | 2 hours at RT |

| Work-up | Extraction with diethyl ether and water | Phase separation and chromatography |

| Yield | Product yield | High (typically >80%) |

This preparation method is well-established and reproducible, providing a reliable route to the bis-tosylate derivative of heptaethylene glycol, which serves as a versatile intermediate in organic synthesis and materials chemistry.

Q & A

Basic: What are the established synthetic routes for 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl bis(4-methylbenzenesulfonate), and how are intermediates characterized?

Methodological Answer:

Synthesis typically involves stepwise oligomerization of ethylene oxide units followed by end-group functionalization with 4-methylbenzenesulfonyl chloride. Key intermediates like polyether diols are purified via column chromatography and characterized using H/C NMR to confirm ether linkage integrity and end-group composition. For example, analogous compounds (e.g., 3,6,9,12,15-pentaoxaheptadecane derivatives) are validated via mass spectrometry (ESI-MS) to confirm molecular weight and sulfonate substitution .

Basic: What key physical and spectral properties are critical for verifying the compound’s purity?

Methodological Answer:

Critical properties include:

- Melting point : Determined via differential scanning calorimetry (DSC).

- Solubility : Tested in polar aprotic solvents (e.g., DMF, DMSO) due to the sulfonate groups’ hydrophilicity.

- Spectral data :

Advanced: How do the sulfonate groups influence nucleophilic substitution reactions in this compound?

Methodological Answer:

The sulfonate esters act as leaving groups, enabling nucleophilic displacement (e.g., with azides or amines). Kinetic studies using F NMR or HPLC can track substitution rates, which depend on solvent polarity and counterion effects. For instance, in analogous compounds, bromide or iodide ions accelerate substitution by stabilizing transition states .

Advanced: What role does this compound play in supramolecular assembly or host-guest systems?

Methodological Answer:

The polyether backbone provides flexibility for host-guest interactions, while sulfonate groups enhance solubility and electrostatic binding. For example, similar bis-sulfonates are used in electrochemically controlled "zip-tie" systems, where the compound acts as a dynamic crosslinker in redox-responsive polymers .

Advanced: How can theoretical frameworks (e.g., polymer reptation theory) guide research on its diffusion in membrane systems?

Methodological Answer:

Polymer reptation models predict diffusion coefficients in porous matrices. Researchers can correlate the compound’s chain length (21 ether oxygens) with hindered diffusion rates using fluorescence correlation spectroscopy (FCS) or pulsed-field gradient NMR .

Advanced: What factorial design approaches optimize reaction conditions for high-yield synthesis?

Methodological Answer:

A 2 factorial design evaluates variables like temperature (40–80°C), catalyst concentration (e.g., NaH), and reaction time. Response surface methodology (RSM) identifies optimal conditions, minimizing side products (e.g., hydrolyzed sulfonates) .

Advanced: How should researchers address contradictions in reported reaction yields or spectroscopic data?

Methodological Answer:

- Reproducibility checks : Verify inert atmosphere conditions (sulfonate esters are moisture-sensitive).

- Analytical calibration : Use internal standards (e.g., mesitylene in NMR) to normalize spectral integrations.

- Side-product analysis : Employ LC-MS to detect trace hydrolyzed or oligomerized byproducts .

Advanced: Can AI-driven simulations (e.g., COMSOL) model its behavior in membrane separation systems?

Methodological Answer:

Yes. Machine learning algorithms trained on molecular dynamics (MD) simulations predict partitioning coefficients in lipid bilayers. COMSOL integrates these data to simulate transport rates under varying pH or ionic strengths .

Advanced: How does this compound compare structurally and functionally to shorter-chain analogs (e.g., tetraoxatetradecane derivatives)?

Methodological Answer:

- Chain length : Longer polyether chains increase flexibility and reduce crystallinity, enhancing solubility in aqueous-organic mixtures.

- Sulfonate reactivity : Shorter analogs (e.g., 3,6,9,12-tetraoxatetradecane derivatives) exhibit faster nucleophilic substitution due to reduced steric hindrance .

Basic: What safety and regulatory considerations apply to handling this compound?

Methodological Answer:

- Toxicity : Screen for sulfonate-induced skin sensitization using in vitro assays (e.g., KeratinoSens™).

- Regulatory compliance : Adhere to EPA guidelines (40 CFR §721.1643) for significant new uses, including containment during synthesis and waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。